molecular formula C31H48O2 B14366042 1,1'-Methylenebis[2-(nonyloxy)benzene] CAS No. 90449-21-1

1,1'-Methylenebis[2-(nonyloxy)benzene]

Cat. No.: B14366042
CAS No.: 90449-21-1
M. Wt: 452.7 g/mol
InChI Key: FPTXFTYJLKAKFB-UHFFFAOYSA-N
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Description

1,1’-Methylenebis[2-(nonyloxy)benzene] is an organic compound with the molecular formula C31H48O2 It consists of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a nonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis[2-(nonyloxy)benzene] typically involves the reaction of 2-nonyloxybenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. The general reaction scheme is as follows:

[ 2 \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4-\text{CH}_2-\text{C}_6\text{H}_4\text{O}-\text{C}9\text{H}{19} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 1,1’-Methylenebis[2-(nonyloxy)benzene] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis[2-(nonyloxy)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-Methylenebis[2-(nonyloxy)benzene] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[2-(nonyloxy)benzene] involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The nonyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis[2-methylbenzene]: Similar structure but with methyl groups instead of nonyloxy groups.

    1,1’-Methylenebis[2-ethoxybenzene]: Similar structure but with ethoxy groups instead of nonyloxy groups.

    1,1’-Methylenebis[2-propoxybenzene]: Similar structure but with propoxy groups instead of nonyloxy groups.

Uniqueness

1,1’-Methylenebis[2-(nonyloxy)benzene] is unique due to the presence of long nonyloxy chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into organized structures. These properties make it particularly valuable for applications in materials science and nanotechnology.

Properties

CAS No.

90449-21-1

Molecular Formula

C31H48O2

Molecular Weight

452.7 g/mol

IUPAC Name

1-nonoxy-2-[(2-nonoxyphenyl)methyl]benzene

InChI

InChI=1S/C31H48O2/c1-3-5-7-9-11-13-19-25-32-30-23-17-15-21-28(30)27-29-22-16-18-24-31(29)33-26-20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20,25-27H2,1-2H3

InChI Key

FPTXFTYJLKAKFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCC

Origin of Product

United States

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